![molecular formula C9H5FINO B1402292 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole CAS No. 1823893-90-8](/img/structure/B1402292.png)
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
Overview
Description
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, or 5-FIPO, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing an oxazole ring with a fluorine and an iodine atom attached to the ring. The compound has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Reactions
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is involved in various chemical reactions and synthetic processes. For instance, 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from similar compounds, demonstrate a capability for rearrangements, particularly a 1,3 shift of a benzyl group. This is a key step in a new route toward α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, indicating that such oxazoles can serve as synthetic equivalents for specific amino acid derivatives (Burger et al., 2006). Similarly, the fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles using electrochemistry showcases the potential of using such compounds in sustainable synthesis processes, offering green alternatives to conventional methods (Herszman et al., 2019).
Photophysical Properties
The study of new fluorescent oxazol-5-one fluorophores demonstrates the utility of oxazole derivatives in understanding photophysical properties. These derivatives, including ones similar to 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, exhibit distinct absorption and fluorescence characteristics, which are valuable for studying solvent polarity effects and intramolecular charge transfer interactions (Ozturk Urut et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
The mode of action of “5-(4-Fluoro-3-iodophenyl)-1,3-oxazole” is not directly available from the search results. The compound likely interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and their consequences would depend on the specific targets of the compound .
Biochemical Pathways
The downstream effects of these interactions would depend on the specific targets and the role of these targets in cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
These effects would be determined by the specific targets of the compound and the changes induced by its interaction with these targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
5-(4-fluoro-3-iodophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVWYIPEHATNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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